molecular formula C8H11ClFN B13473743 3-fluoro-N,5-dimethylaniline hydrochloride

3-fluoro-N,5-dimethylaniline hydrochloride

Katalognummer: B13473743
Molekulargewicht: 175.63 g/mol
InChI-Schlüssel: ANLXSWUSRVLVDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N,5-dimethylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a fluorine atom at the third position and two methyl groups at the nitrogen and fifth positions on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-N,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-fluoro-N,5-dimethylaniline hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-fluoro-N,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and methyl groups, which confer specific chemical properties such as increased reactivity and binding affinity. These features make it particularly useful in various scientific and industrial applications .

Eigenschaften

Molekularformel

C8H11ClFN

Molekulargewicht

175.63 g/mol

IUPAC-Name

3-fluoro-N,5-dimethylaniline;hydrochloride

InChI

InChI=1S/C8H10FN.ClH/c1-6-3-7(9)5-8(4-6)10-2;/h3-5,10H,1-2H3;1H

InChI-Schlüssel

ANLXSWUSRVLVDB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)F)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.